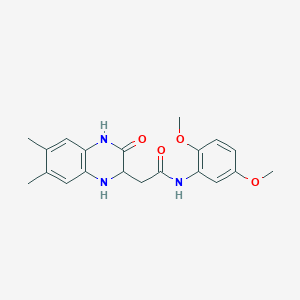
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic molecule that appears to be related to various synthesized acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can be related to its potential synthesis and properties.
Synthesis Analysis
The synthesis of related acetamide derivatives involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves the reaction of phenoxy compounds with hydroxycyclohexyl derivatives . Similarly, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides is achieved by reacting benzyloxy-dimethylphenylacetate with substituted benzyl amines followed by debenzylation . These methods suggest that the target compound could be synthesized through analogous reactions involving dimethoxyphenyl and dimethyl-tetrahydroquinoxalin precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the single crystal structure of a related compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, was determined, which could provide insights into the stereochemistry and conformation of the target compound . The structural analysis of such compounds is crucial for understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The anticonvulsant activity of certain acetamide derivatives is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . This suggests that the target compound may also engage in specific chemical reactions within biological systems, potentially leading to therapeutic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . These properties are essential for understanding the stability, solubility, and formulation potential of the compound. The intermolecular interactions and crystal packing can be investigated using Hirshfeld surface analysis, which may be relevant for the target compound's crystalline state .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
A high-yielding cyclization process has been described for synthesizing complex compounds, showcasing the versatility of N-acyl derivatives in organic synthesis. This method highlights the potential for creating diverse molecular architectures, which could be pivotal in developing new chemical entities for various scientific applications (King, 2007).
Antitumor Activity
Research has demonstrated that certain quinoxalinone derivatives exhibit significant antitumor activities, suggesting the potential for N-acyl derivatives in cancer therapy. These compounds have been shown to possess broad-spectrum antitumor activity, with some being more potent than traditional chemotherapy agents. This underscores the therapeutic potential of these compounds in oncology, warranting further investigation into their mechanism of action and therapeutic applications (Al-Suwaidan et al., 2016).
Molecular Docking and Biological Potentials
The design and synthesis of novel acetamide derivatives, including N-acyl derivatives, have shown promise in antimicrobial and anticancer activities. Molecular docking studies suggest these compounds could interact with biological targets effectively, indicating their potential as lead compounds for developing new therapeutic agents. This area of research is crucial for identifying new drug candidates and understanding their interactions at the molecular level (Ahmed et al., 2018).
Novel Compounds Exploration
The synthesis and evaluation of new N-acyl derivatives have led to the discovery of compounds with notable antibacterial and antifungal activities. These findings highlight the potential of N-acyl derivatives in developing new antimicrobial agents, which is particularly relevant in the face of rising antibiotic resistance. Such research is fundamental in the ongoing search for new and effective antimicrobial therapies (Kumar et al., 2013).
Wirkmechanismus
Target of Action
CBKinase1_004073, also known as N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, primarily targets the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
This inhibition could potentially disrupt the phosphorylation of key regulatory molecules, thereby affecting the cellular processes they are involved in .
Biochemical Pathways
The biochemical pathways affected by CBKinase1_004073 are those regulated by the CK1 isoforms. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions could potentially lead to changes in cell behavior and function.
Pharmacokinetics
Kinase inhibitors in general often exhibit large interpatient variability . Factors such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication can contribute to this variability . The ‘one size fits all’ regimen often used with kinase inhibitors could lead to unnecessary toxicity and suboptimal efficacy .
Result of Action
The molecular and cellular effects of CBKinase1_004073’s action would likely be a result of the disruption of the CK1-regulated pathways. This could potentially lead to changes in cell cycle progression, gene expression, cytoskeleton structure, cell adhesion, and signal transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_004073. These factors could include the presence of other drugs, dietary components, and genetic factors that affect drug metabolism
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-11-7-14-15(8-12(11)2)23-20(25)17(21-14)10-19(24)22-16-9-13(26-3)5-6-18(16)27-4/h5-9,17,21H,10H2,1-4H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWURJYWDHAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

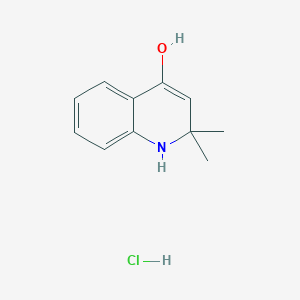

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)
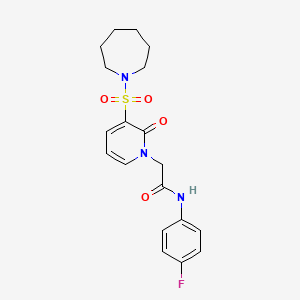

![2-({[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-pyridyl)-4-pyrimidinol](/img/structure/B2500984.png)
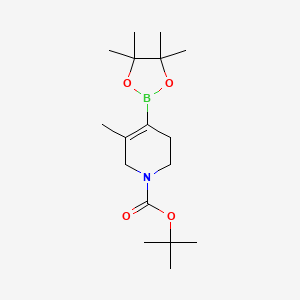

![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2500991.png)
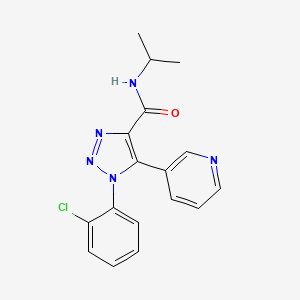
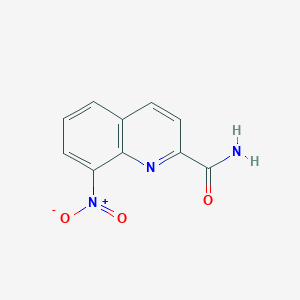
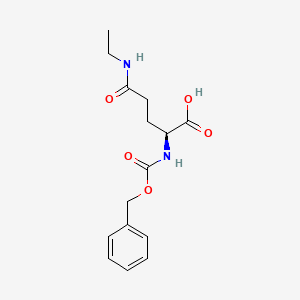
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![2-[[1-[3-(1,3-Benzodioxol-5-ylmethoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2500999.png)